molecular formula C15H12N2OS B2519718 3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one CAS No. 132603-50-0

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one

Cat. No. B2519718
M. Wt: 268.33
InChI Key: VUYSZSSFJKWRMX-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one is a derivative of pyrazolone, a class of organic compounds with a five-membered lactam ring. It is characterized by the presence of a phenyl group and a thiophene moiety, which are expected to influence its chemical behavior and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazolone derivatives can be achieved through various methods. For instance, a pseudo-five-component synthesis of bis(pyrazol-5-ols) under ultrasonic irradiation has been reported, which is a green and convenient approach providing high yields and environmental friendliness . Another study describes the synthesis of pyrazolone derivatives using ZnO nanoparticles as a catalyst under microwave irradiation, which offers advantages such as short reaction times and high yields . These methods highlight the ongoing efforts to develop efficient and sustainable synthetic routes for pyrazolone compounds.

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystal diffraction . These techniques allow for the detailed characterization of the compounds, including the identification of substituents and the confirmation of the molecular framework. The presence of substituents like the phenyl group and the thiophene ring can significantly affect the electronic distribution and, consequently, the reactivity of the molecule.

Chemical Reactions Analysis

Pyrazolone derivatives exhibit a range of reactivities due to the presence of reactive sites in their structure. For example, they can undergo Michael addition reactions with active methylene compounds to afford cyclobutenes or cyclopyran-pyrazolines . They can also react with amines, phenols, and other nucleophiles to yield various substituted products . The reactivity towards amines and phenols can lead to the formation of azolylidene pyrazolones and other heterocyclic structures . These reactions are crucial for the diversification of the pyrazolone core and the development of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as melting points, solubility, and stability. The compounds' reactivity towards various reagents can be exploited to synthesize a wide array of derivatives with potential antioxidant and antimicrobial activities . Additionally, the electronic properties of the pyrazolone ring system can be tuned by the introduction of electron-donating or electron-withdrawing groups, which may affect their potential applications in material science or as pharmacophores in drug design.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound "3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one" (MPPTMPO) and its derivatives are valuable as building blocks in the synthesis of a variety of heterocyclic compounds. Recent research highlights the synthesis and application of MPPTMPO in creating heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have diverse applications, including in dyes synthesis, demonstrating MPPTMPO's versatility in organic synthesis. The unique reactivity of MPPTMPO allows for mild reaction conditions, expanding its utility in generating various heterocyclic compounds and dyes from a wide range of precursors, including amines, α-aminocarboxylic acids, and phenols (Gomaa & Ali, 2020).

Anticancer Agent Development

Another significant application of MPPTMPO derivatives is in the development of new anticancer agents. Pyrazoline, a core component of MPPTMPO, has been extensively studied for its anticancer properties. Synthesis of pyrazoline derivatives has shown a high biological effect, making it a focal point in pharmaceutical chemistry. These derivatives are known for their versatility, having been used in various multifunctional applications, especially in the domain of anticancer activity. The patent literature review from 2000 to 2021 emphasizes the importance of pyrazoline derivatives, including MPPTMPO, in anticancer research, highlighting their potential as a promising moiety for future drug development (Ray et al., 2022).

Monoamine Oxidase Inhibition

MPPTMPO derivatives have also been identified as potential inhibitors of Monoamine Oxidase (MAO), an enzyme linked to neurodegenerative diseases. The structural flexibility of MPPTMPO allows for the synthesis of various derivatives that exhibit selective inhibition towards MAO, which is significant for developing treatments for conditions like depression and Parkinson's disease. The review highlights the importance of substitution at specific positions on the MPPTMPO nucleus to achieve significant MAO inhibition, indicating the compound's potential in neuroscience research (Mathew et al., 2013).

properties

IUPAC Name

(4E)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-11-14(10-13-8-5-9-19-13)15(18)17(16-11)12-6-3-2-4-7-12/h2-10H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYSZSSFJKWRMX-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.